molecular formula C19H20N2O5 B1455469 methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 860612-56-2

methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Cat. No. B1455469
M. Wt: 356.4 g/mol
InChI Key: OJNOVOZVNZXVOP-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in natural products and drugs and play a main role in cell biology . The compound also contains a pyridine ring, which is a basic heterocyclic ring. The presence of methoxy groups (-OCH3) and a hydroxy group (-OH) suggest that the compound might have interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method. The pyridine ring might be formed through a condensation reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The indole ring is susceptible to electrophilic substitution, while the pyridine ring might undergo nucleophilic substitution. The hydroxy and methoxy groups could also participate in reactions .

Scientific Research Applications

Regioselective Addition Koz’minykh et al. (2006) discussed the regioselective addition of aromatic amines to methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates. This process results in methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, showcasing the compound's reactivity and potential in synthesizing various derivatives (Koz’minykh et al., 2006).

Crystal Structure Analysis Li et al. (2015) studied the crystal structure of a related compound, providing insights into the molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Li, Liu, Zhu, Chen, & Sun, 2015).

Molecular and Crystal Structures Kuleshova & Khrustalev (2000) analyzed the molecular and crystal structures of hydroxy derivatives of hydropyridine, which are structurally similar to the compound . They discussed the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, shedding light on the compound's chemical behavior and potential applications in material science and drug design (Kuleshova & Khrustalev, 2000).

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known activities of many indole derivatives. It could also involve studying its reactivity and finding new reactions that it can undergo .

properties

IUPAC Name

methyl 2-[4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-13-3-4-16-14(9-13)12(11-20-16)5-7-21-8-6-17(22)15(19(21)24)10-18(23)26-2/h3-4,6,8-9,11,20,22H,5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNOVOZVNZXVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C=CC(=C(C3=O)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122483
Record name Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

CAS RN

860612-56-2
Record name Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860612-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

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